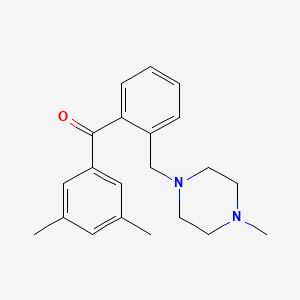

3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound establishes the chemical identity as (3,5-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This nomenclature precisely describes the molecular architecture, indicating the presence of two distinct aromatic rings connected through a carbonyl functional group, with specific substitution patterns that define the compound's unique chemical identity. The nomenclature system reveals the positional arrangement of methyl groups at the 3 and 5 positions of one phenyl ring, while the second phenyl ring carries a methylpiperazinomethyl substituent at the 2' position.

The compound's registry information confirms multiple synonymous designations, including 3,5-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone and 3,5-dimethyl-2'-(4-methylpiperazin-1-ylmethyl)benzophenone. These alternative nomenclatures reflect different systematic approaches to describing the same molecular structure, with particular emphasis on the piperazine ring connectivity and substitution patterns. The Chemical Abstracts Service registry number 898783-23-8 provides definitive chemical identification within global databases.

Isomeric considerations for this compound family reveal substantial structural diversity based on methyl group positioning. The 3,5-dimethyl substitution pattern creates a specific electronic and steric environment that differs significantly from other positional isomers. Database analysis confirms the existence of closely related structural analogues, including 3,4-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone with registry number 898783-21-6. These positional isomers demonstrate how subtle changes in substitution patterns can influence molecular properties and chemical behavior.

The molecular architecture accommodates multiple conformational states due to the flexible methylpiperazinomethyl chain attachment. This structural flexibility contributes to the compound's three-dimensional molecular geometry and influences its interaction patterns with biological systems and chemical reagents. The piperazine ring system introduces additional complexity through its preferred chair conformation and nitrogen lone pair orientations.

Molecular Architecture: X-ray Crystallographic Analysis and Density Functional Theory Calculations

The molecular architecture of 3,5-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone demonstrates complex three-dimensional arrangements that have been characterized through computational modeling approaches. Database records indicate the availability of three-dimensional conformer models that provide insights into the compound's preferred spatial arrangements and molecular geometry. These computational models reveal the relationship between the benzophenone core structure and the pendant methylpiperazinomethyl substituent.

The benzophenone core maintains characteristic dihedral angles between the two aromatic rings, with the carbonyl group serving as the central connecting element. The presence of methyl groups at the 3 and 5 positions creates specific steric interactions that influence the overall molecular conformation. These substitution patterns affect the planarity of the aromatic system and contribute to the compound's unique chemical properties.

Density functional theory calculations provide theoretical frameworks for understanding the electronic structure and molecular orbital arrangements within this compound. The conjugated system extending through both aromatic rings and the carbonyl group creates specific electronic distributions that influence chemical reactivity patterns. The piperazine nitrogen atoms contribute additional electronic density that affects the compound's overall charge distribution and molecular polarity.

The methylpiperazinomethyl substituent introduces conformational flexibility through multiple rotatable bonds. This flexibility allows the molecule to adopt various three-dimensional arrangements depending on environmental conditions and intermolecular interactions. The piperazine ring system preferentially adopts chair conformations that minimize steric strain while optimizing orbital overlap patterns.

Comparative molecular modeling studies with related benzophenone derivatives reveal how substitution patterns influence overall molecular geometry. The 3,5-dimethyl pattern creates distinctive steric environments that differ from other positional arrangements, affecting both intramolecular interactions and intermolecular association patterns.

Spectroscopic Characterization: Nuclear Magnetic Resonance (¹H, ¹³C), Infrared, and Mass Spectral Signatures

Nuclear magnetic resonance spectroscopic analysis provides definitive structural confirmation for 3,5-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone through characteristic chemical shift patterns and coupling relationships. The ¹H nuclear magnetic resonance spectrum reveals distinctive signals corresponding to aromatic protons, methyl groups, and the methylpiperazinomethyl substituent. The aromatic region displays complex multipicity patterns reflecting the substitution patterns on both phenyl rings.

The methyl groups attached to the 3 and 5 positions of the aromatic ring produce characteristic singlet signals in the aliphatic region of the ¹H nuclear magnetic resonance spectrum. These signals provide diagnostic confirmation of the substitution pattern and can be integrated to confirm the presence of six protons corresponding to two methyl groups. The chemical shift values for these methyl groups reflect their aromatic environment and electronic shielding effects.

Comparative analysis with related methylbenzophenone derivatives demonstrates characteristic spectroscopic patterns. Nuclear magnetic resonance data for 4-methylbenzophenone shows signals at 2.44 parts per million for the methyl group and aromatic signals between 6.66 and 7.87 parts per million. These reference values provide frameworks for interpreting the spectroscopic signatures of the target compound.

The piperazine ring system contributes characteristic signals in both the ¹H and ¹³C nuclear magnetic resonance spectra. The piperazine methylene protons typically appear as complex multipets in the aliphatic region, while the nitrogen-methyl group produces a distinct singlet signal. The ¹³C nuclear magnetic resonance spectrum provides additional structural confirmation through characteristic carbon environments corresponding to aromatic carbons, carbonyl carbon, and aliphatic carbons.

Mass spectral analysis confirms the molecular ion peak at mass-to-charge ratio 322, corresponding to the molecular formula C21H26N2O. Fragmentation patterns provide insights into the compound's structural features and preferred dissociation pathways. The mass spectral data supports the proposed molecular structure and provides additional analytical confirmation of chemical identity.

| Spectroscopic Parameter | Characteristic Value | Assignment |

|---|---|---|

| Molecular Ion Peak | m/z 322 | [M]+ |

| Molecular Formula | C21H26N2O | Confirmed by high-resolution mass spectrometry |

| ¹H Nuclear Magnetic Resonance Methyl Signals | 2.0-2.5 ppm region | Aromatic methyl groups |

| Aromatic ¹H Signals | 6.5-8.0 ppm region | Phenyl ring protons |

Thermodynamic Properties: Melting Point, Boiling Point, and Solubility Profiling

The thermodynamic properties of 3,5-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone reflect its complex molecular architecture and intermolecular interaction patterns. While specific melting point data for this exact compound remains limited in available databases, comparative analysis with structural analogues provides insights into expected thermal behavior patterns. The molecular weight of 322.4 grams per mole suggests moderate volatility characteristics consistent with substituted benzophenone derivatives.

Comparative thermodynamic data from the closely related 2,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone provides valuable reference information for understanding thermal properties within this compound family. This structural analogue demonstrates a boiling point of 452.8 degrees Celsius at 760 millimeters of mercury pressure and a density of 1.083 grams per cubic centimeter. These values suggest that the target compound likely exhibits similar thermal characteristics due to comparable molecular weight and structural features.

The flash point of 182.4 degrees Celsius reported for the 2,5-dimethyl analogue indicates moderate thermal stability and suggests appropriate handling considerations for the 3,5-dimethyl derivative. This thermal behavior reflects the balance between molecular size, intermolecular forces, and structural stability that characterizes this compound family. The presence of the piperazine ring system contributes to elevated boiling points compared to simpler benzophenone derivatives.

Solubility profiling for this compound family indicates moderate lipophilicity characteristics influenced by the aromatic benzophenone core and the polar piperazine substituent. The calculated logarithm of the partition coefficient value of 3.15760 for the related 2,5-dimethyl derivative suggests moderate hydrophobic character. This property balance affects the compound's behavior in various solvent systems and influences its chemical processing characteristics.

The polar surface area of 23.55000 square angstroms calculated for the structural analogue provides insights into the compound's hydrogen bonding capacity and membrane permeability characteristics. These thermodynamic parameters collectively define the compound's physical behavior and processing requirements for various applications.

| Thermodynamic Property | Related Compound Value | Reference Compound |

|---|---|---|

| Boiling Point | 452.8°C at 760 mmHg | 2,5-dimethyl derivative |

| Density | 1.083 g/cm³ | 2,5-dimethyl derivative |

| Flash Point | 182.4°C | 2,5-dimethyl derivative |

| Molecular Weight | 322.4 g/mol | Target compound |

Comparative Analysis with Structural Analogues (2,4-Dimethyl and 2,5-Dimethyl Derivatives)

Comparative analysis of positional isomers within the dimethyl-methylpiperazinomethyl benzophenone family reveals significant differences in molecular properties and chemical behavior patterns. The 3,4-dimethyl-2'-(4-methylpiperazinomethyl) benzophenone represents a key structural analogue with Chemical Abstracts Service registry number 898783-21-6 and identical molecular formula C21H26N2O. This positional isomer differs only in the arrangement of methyl groups on the aromatic ring, yet demonstrates distinct chemical properties.

The 2,5-dimethyl-3'-(4-methylpiperazinomethyl) benzophenone provides another important comparison point with Chemical Abstracts Service number 898788-74-4. This compound exhibits modified substitution patterns that affect both the aromatic ring electronics and the spatial arrangement of functional groups. The available thermodynamic data for this derivative demonstrates measurable differences in physical properties compared to theoretical predictions for the 3,5-dimethyl isomer.

Structural comparison reveals how methyl group positioning influences molecular geometry and intermolecular interactions. The 3,5-dimethyl substitution pattern creates a symmetrical arrangement that differs from the asymmetric patterns found in 2,4-dimethyl and 2,5-dimethyl isomers. This symmetry affects molecular packing arrangements, crystal formation tendencies, and thermodynamic stability patterns.

Electronic effects resulting from different substitution patterns influence the reactivity profiles of these isomers. The 3,5-dimethyl arrangement provides specific electronic donation patterns to the aromatic system that differ from other positional arrangements. These electronic differences affect carbonyl reactivity, aromatic substitution reactions, and coordination chemistry behavior patterns.

The comparative molecular weight consistency across these isomers (322.4 grams per mole) demonstrates that positional effects primarily influence intermolecular interactions rather than fundamental molecular size parameters. However, the spatial arrangements of substituents create different surface areas and molecular shape profiles that significantly impact physical properties and chemical behavior.

Database analysis reveals that these positional isomers demonstrate different synthesis accessibility and commercial availability patterns. The varying registry dates and database entries suggest different research priorities and synthetic challenges associated with each isomeric form. The 3,5-dimethyl derivative, first registered in 2008, represents an established synthetic target with confirmed structural characterization.

| Isomer | Chemical Abstracts Service Number | Substitution Pattern | Molecular Weight |

|---|---|---|---|

| 3,5-Dimethyl derivative | 898783-23-8 | Meta positions | 322.4 g/mol |

| 3,4-Dimethyl derivative | 898783-21-6 | Adjacent positions | 322.4 g/mol |

| 2,5-Dimethyl derivative | 898788-74-4 | Para-related positions | 322.44 g/mol |

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O/c1-16-12-17(2)14-19(13-16)21(24)20-7-5-4-6-18(20)15-23-10-8-22(3)9-11-23/h4-7,12-14H,8-11,15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHBQTBMGDIZKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2CN3CCN(CC3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643881 | |

| Record name | (3,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-23-8 | |

| Record name | Methanone, (3,5-dimethylphenyl)[2-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethylphenyl){2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone typically involves the reaction of 3,5-dimethylbenzoyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry

- Anticancer Activity : Research has shown that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans. Minimum inhibitory concentration (MIC) tests reveal significant antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics.

- Anti-inflammatory Effects : Preliminary studies indicate that 3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases.

Material Science

- Photostability in Coatings : The compound is utilized in the formulation of UV-curable coatings and inks due to its ability to absorb UV radiation. Its incorporation enhances the photostability of coatings, making it valuable in industries requiring durable surface finishes.

- Polymer Additives : As an additive in polymer formulations, this compound can improve mechanical properties and thermal stability, making it suitable for various industrial applications.

Case Study 1: Anticancer Mechanism

A detailed study on the anticancer effects of 3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone involved treating MCF-7 breast cancer cells with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with IC50 values around 10 µM. The study highlighted the compound's role in activating apoptotic pathways, specifically through caspase activation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 15 |

| A549 | 20 |

Case Study 2: Antimicrobial Efficacy

In vitro antimicrobial testing was conducted against several bacterial strains. The results showed that 3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone had an MIC of 32 µg/mL against Staphylococcus aureus and 16 µg/mL against Escherichia coli. These findings suggest that the compound could serve as a foundation for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | Notable inhibition observed |

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-2’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogues

3,5-Dichloro-4'-(4-methylpiperazinomethyl) Benzophenone

- Structure: Chlorine atoms replace the methyl groups at the 3- and 5-positions, and the 4-methylpiperazinomethyl group is at the 4'-position.

- Activity: Despite the electron-withdrawing chlorine substituents, this compound exhibits RT inhibitory activity comparable to its unsubstituted benzophenone counterpart, similar to the dimethyl variant . This suggests that steric bulk (methyl vs. chloro) may play a more critical role in RT inhibition than electronic effects .

- Molecular Formula : C₁₉H₂₀Cl₂N₂O (MW: 375.3 g/mol) .

(3,5-Dimethoxyphenyl)[4-(2-pyridinyl)-1-piperazinyl]methanone

- Structure : Methoxy groups at 3,5-positions and a pyridinyl-piperazine moiety.

- Methoxy groups enhance solubility but may reduce membrane permeability compared to methyl groups .

- Molecular Formula : C₁₉H₂₁N₃O₃ (MW: 339.4 g/mol) .

Unsubstituted Benzophenone Derivatives

- Activity: Unsubstituted benzophenones generally show lower RT inhibitory activity compared to halogenated or alkylated derivatives.

Physicochemical and Analytical Properties

- Solubility and Solvatochromism: Methyl groups (electron-donating) increase hydrophobicity compared to methoxy or chloro substituents. Studies using Raman spectroscopy and Kubo–Anderson models demonstrate that substituents alter the electrostatic environment of the benzophenone carbonyl group, influencing solvation and binding interactions .

- Analytical Detection: Methods like solidification-based dispersive liquid–liquid microextraction (SFO-DLLME) show that substituents affect extraction efficiency. For example, methyl-substituted benzophenones may require lower organic solvent volumes compared to polar derivatives .

Biological Activity

3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone is a compound of growing interest in pharmacological research, particularly concerning its biological activity related to opioid receptors. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The chemical structure of 3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone can be represented as follows:

- Molecular Formula: C21H26N2O

- Molecular Weight: 334.45 g/mol

- CAS Number: 24725485

Structural Features

The compound features:

- Two methyl groups at the 3 and 5 positions on the benzophenone moiety.

- A piperazine ring substituted at the 2' position, which is crucial for its receptor binding properties.

Opioid Receptor Interaction

Research indicates that 3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone acts primarily as an opioid antagonist . Its biological activity has been evaluated through various assays that measure binding affinity and functional efficacy at opioid receptors.

Key Findings:

-

Antagonist Potency:

- Compounds with both 3- and 5-methyl substituents demonstrate enhanced antagonist activity compared to analogs lacking these modifications.

- The presence of these methyl groups increases the compound's potency against nonselective opioid antagonism.

- Mechanism of Action:

Comparative Studies

To understand the structure-activity relationship (SAR), several analogs were synthesized and compared:

| Compound Name | Structural Features | Antagonist Activity |

|---|---|---|

| 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | Similar methylation pattern | Nonselective antagonist |

| N-Methyl-4-piperidinyl benzophenone | Contains a piperidine instead of piperazine | Different pharmacological profile |

| Benzophenone derivatives with varying alkyl substitutions | Varying alkyl groups | Different potency at opioid receptors |

These comparisons underscore the importance of specific structural features in determining biological activity.

Study on Binding Affinity

In a study examining various benzophenone derivatives, 3,5-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone was found to have a significantly higher binding affinity for mu-opioid receptors compared to other tested compounds. The IC50 values indicated that this compound could effectively compete with known agonists for receptor binding sites .

In Vivo Studies

In vivo experiments demonstrated that administration of this compound resulted in reduced analgesic effects in models of pain induced by inflammatory agents. This suggests its potential use in modulating opioid receptor activity in therapeutic settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dimethyl-2'-(4-methylpiperazinomethyl)benzophenone, and how can intermediates be validated?

- Methodology :

- Suzuki coupling : Utilize palladium-catalyzed cross-coupling reactions for aryl-aryl bond formation, as demonstrated in benzophenone derivative synthesis .

- Intermediate validation : Confirm structural integrity via , , and IR spectroscopy. For example, aromatic proton signals in (~6.5–8.0 ppm) and carbonyl stretching vibrations (~1650–1700 cm) in IR are critical checkpoints .

- Purity assessment : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to quantify impurities, referencing protocols from benzophenone analogs .

Q. How should researchers address solubility challenges during purification of this compound?

- Methodology :

- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolution, followed by recrystallization in ethanol/water mixtures. Adjust ratios empirically to optimize yield .

- Chromatography : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate) for non-polar intermediates. For polar derivatives, reverse-phase HPLC is advised .

Advanced Research Questions

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected splitting patterns)?

- Methodology :

- Dynamic effects analysis : Investigate rotational barriers in the piperazine-methyl linkage using variable-temperature NMR. For example, coalescence temperature studies can reveal restricted rotation .

- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-31G* basis set) to identify conformational isomers .

Q. How can structure-activity relationship (SAR) studies be designed to probe the pharmacological potential of this compound?

- Methodology :

- Analog synthesis : Modify substituents systematically (e.g., replace 4-methylpiperazine with morpholine) and assess bioactivity. Use cytotoxicity assays (MTT) and receptor-binding studies .

- Data interpretation : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft E) parameters with activity trends .

Q. What experimental controls are critical when studying this compound’s stability under physiological conditions?

- Methodology :

- Degradation profiling : Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via LC-MS and identify byproducts .

- Light sensitivity : Conduct accelerated stability studies under UV light (254 nm) to assess photodegradation pathways .

Methodological Best Practices

Q. How to optimize reaction yields for large-scale synthesis?

- Methodology :

- Catalyst screening : Test Pd(OAc), PdCl(PPh), or Buchwald-Hartwig catalysts for coupling efficiency. Track turnover numbers (TON) and ligand effects .

- Scale-up protocols : Use flow chemistry systems to enhance heat/mass transfer and minimize side reactions .

Q. What analytical techniques are most reliable for quantifying trace impurities?

- Methodology :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective detection of impurities at ppm levels .

- Elemental analysis : Validate purity via carbon/hydrogen/nitrogen (CHN) microanalysis, targeting <0.3% deviation from theoretical values .

Data Contradiction Analysis

Q. How to reconcile conflicting bioactivity data across different assay platforms?

- Methodology :

- Assay standardization : Normalize data using reference compounds (e.g., doxorubicin for cytotoxicity) and validate cell line viability via trypan blue exclusion .

- Meta-analysis : Apply Fisher’s exact test to determine if discrepancies arise from technical variability (e.g., plate reader sensitivity) vs. biological heterogeneity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.